Cas no 1538704-43-6 (2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)

2-tert-ブチル-4-メチルフェニルクロロホルメートは、有機合成において有用な保護基試薬として知られる化合物です。特にフェノール性水酸基の選択的な保護に適しており、高い反応性と安定性を兼ね備えています。tert-ブチル基の立体障害により、他の官能基との反応干渉が少ないことが特徴です。また、結晶性が良好なため取り扱いが容易で、高純度品の調製も可能です。医薬品中間体や精密化学合成の分野で活用されることが多く、温和な条件で脱保護できる利点もあります。

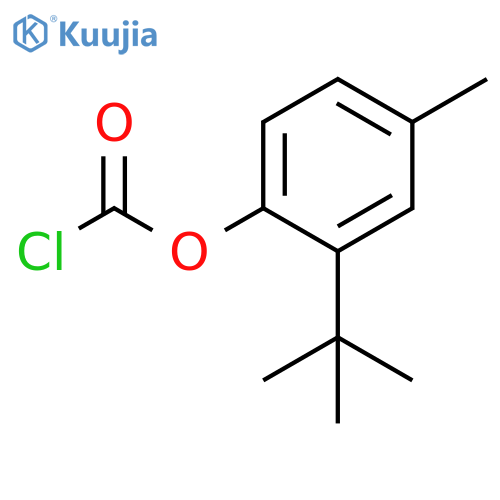

1538704-43-6 structure

商品名:2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE

CAS番号:1538704-43-6

MF:C12H15ClO2

メガワット:226.699302911758

MDL:MFCD24141129

CID:5243627

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 化学的及び物理的性質

名前と識別子

-

- Carbonochloridic acid, 2-(1,1-dimethylethyl)-4-methylphenyl ester

- 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE

-

- MDL: MFCD24141129

- インチ: 1S/C12H15ClO2/c1-8-5-6-10(15-11(13)14)9(7-8)12(2,3)4/h5-7H,1-4H3

- InChIKey: IKPHRXGJRPJWJA-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(OC1=CC=C(C)C=C1C(C)(C)C)=O

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-281228-1.0g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 1.0g |

$785.0 | 2023-03-01 | |

| Enamine | EN300-281228-2.5g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 2.5g |

$1539.0 | 2023-09-09 | |

| Enamine | EN300-281228-5g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 5g |

$2277.0 | 2023-09-09 | |

| Enamine | EN300-281228-0.25g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 0.25g |

$723.0 | 2023-09-09 | |

| Enamine | EN300-281228-5.0g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 5.0g |

$2277.0 | 2023-03-01 | |

| Enamine | EN300-281228-0.5g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 0.5g |

$754.0 | 2023-09-09 | |

| Enamine | EN300-281228-10.0g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 10.0g |

$3376.0 | 2023-03-01 | |

| Enamine | EN300-281228-0.1g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 0.1g |

$691.0 | 2023-09-09 | |

| Enamine | EN300-281228-1g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 1g |

$785.0 | 2023-09-09 | |

| Enamine | EN300-281228-0.05g |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |

1538704-43-6 | 95% | 0.05g |

$660.0 | 2023-09-09 |

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

1538704-43-6 (2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬